molecular formula C20H16ClN3O4 B11466485 3-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid

3-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid

Cat. No.: B11466485
M. Wt: 397.8 g/mol
InChI Key: TZXVCNGXOULRID-UHFFFAOYSA-N
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Description

3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chlorophenyl group, a pyrrolopyrimidine core, and a benzoic acid moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system. Common reagents include amines, aldehydes, and ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced into the pyrrolopyrimidine core. This can be achieved using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the pyrrolopyrimidine core. This can be done using esterification or amidation reactions under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Coupling Reactions: The benzoic acid moiety can participate in coupling reactions, forming esters or amides with suitable reagents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Research: It is used as a tool compound to study the biological functions of pyrrolopyrimidine derivatives and their interactions with biological targets.

    Chemical Biology: The compound is used in chemical biology to investigate the mechanisms of action of pyrrolopyrimidine-based drugs and their effects on cellular processes.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

Mechanism of Action

The mechanism of action of 3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and disrupting key biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells being studied.

Comparison with Similar Compounds

3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID can be compared with other pyrrolopyrimidine derivatives, such as:

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound has similar structural features but different biological activities and applications.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share the pyrrolopyrimidine core but have different substituents, leading to variations in their chemical properties and biological activities.

    Indole Derivatives: Although structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.

The uniqueness of 3-[4-(4-CHLOROPHENYL)-1-METHYL-2,5-DIOXO-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOIC ACID lies in its specific combination of functional groups and its potential for targeted biological activity, making it a valuable compound for scientific research and pharmaceutical development.

Properties

Molecular Formula

C20H16ClN3O4

Molecular Weight

397.8 g/mol

IUPAC Name

3-[4-(4-chlorophenyl)-1-methyl-2,5-dioxo-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid

InChI

InChI=1S/C20H16ClN3O4/c1-23-15-10-24(14-4-2-3-12(9-14)19(26)27)18(25)16(15)17(22-20(23)28)11-5-7-13(21)8-6-11/h2-9,17H,10H2,1H3,(H,22,28)(H,26,27)

InChI Key

TZXVCNGXOULRID-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=CC(=C4)C(=O)O

Origin of Product

United States

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